Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-D-Pro-OH, specifically the "D" isomer of proline, introduces the D-proline amino acid into the peptide chain with a specific handedness or chirality. This is crucial because peptides can have different biological activities depending on the arrangement of their amino acids, and D-amino acids can sometimes play important roles in these activities [].
Fmoc-D-Pro-OH is used in various scientific research applications related to peptides. Some examples include:
Fmoc-D-Pro-OH, or Fluorenylmethyloxycarbonyl-D-Proline, is an amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the D-proline amino acid. This compound has the molecular formula C20H19NO4 and a CAS number of 101555-62-8. It appears as a white or off-white powder and is primarily used in peptide synthesis due to its ability to introduce D-proline residues into peptides. The specific optical rotation of Fmoc-D-Pro-OH is approximately +31.0° in dimethylformamide, indicating its chiral nature .
Fmoc-D-Pro-OH is predominantly utilized in solid-phase peptide synthesis. The Fmoc group serves as a protective group that can be removed under basic conditions, allowing for sequential coupling of amino acids. Typical reactions involving Fmoc-D-Pro-OH include:
D-proline residues impart unique conformational properties to peptides, influencing their biological activity. Fmoc-D-Pro-OH has been studied for its role in stabilizing certain peptide structures, particularly in cyclic peptides and peptidomimetics. Additionally, proline-rich peptides are known to interact with various biological targets, including receptors and enzymes, potentially affecting metabolic pathways and cellular signaling .
The synthesis of Fmoc-D-Pro-OH typically involves the following steps:
Fmoc-D-Pro-OH is widely used in:
Research has shown that peptides containing D-proline exhibit distinct interactions with various biological targets compared to their L-amino acid counterparts. These interactions can lead to altered binding affinities and specific biological responses. Studies often focus on:
Several compounds are structurally related to Fmoc-D-Pro-OH, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-L-Pro-OH | L-proline derivative with Fmoc group | Commonly used in standard peptide synthesis |
Fmoc-D-Ala-OH | Alanine derivative with Fmoc group | Smaller side chain affecting peptide conformation |
Fmoc-D-Val-OH | Valine derivative with Fmoc group | Branched side chain influencing hydrophobic interactions |
Fmoc-D-Leu-OH | Leucine derivative with Fmoc group | Larger side chain enhancing hydrophobicity |
Fmoc-D-Pro-OH stands out due to its D-amino acid configuration, which confers unique properties such as increased resistance to proteolytic degradation and altered biological activity compared to L-amino acids .
Solid-phase peptide synthesis represents the predominant methodology for incorporating 9-fluorenylmethyloxycarbonyl-D-proline into peptide sequences [1] [2]. The compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis protocols, allowing for the incorporation of proline residues with high efficiency [2]. The fluorenylmethyloxycarbonyl protecting group provides exceptional stability under acidic conditions while remaining highly sensitive to basic conditions, making it compatible with acid-sensitive protecting groups such as tert-butyloxycarbonyl and benzyloxycarbonyl for protecting amino acids containing reactive side chain groups [15].
The synthesis protocols utilizing 9-fluorenylmethyloxycarbonyl-D-proline follow established solid-phase peptide synthesis methodologies where the growing peptide chain is assembled from the carboxyl-terminus to the amino-terminus through repeated coupling of fluorenylmethyloxycarbonyl-protected amino acids [6]. The compound exhibits particularly favorable characteristics in this context, as the stereochemical properties imparted by D-proline influence peptide folding and interactions, resulting in enhanced stability and specific biological activities compared to peptides synthesized with other protecting groups .
Coupling efficiency represents a critical parameter in automated solid-phase peptide synthesis systems, where the efficiency of coupling for each amino acid must be extremely high, typically exceeding 99%, as the overall yield is approximately given by the relationship where yield equals coupling efficiency raised to the power of the number of amino acid residues [31]. Extensive research has demonstrated that no amino acid coupling can be predicted to be complete with a single coupling reaction, emphasizing the need for online determination of coupling efficiency during synthesis with recoupling steps initiated when the first coupling is incomplete [5].
Amino Acid Type | Coupling Efficiency (%) | Reaction Time | Activating Agent |
---|---|---|---|
Standard amino acids | 98-99 | 30 minutes | HATU/DIPEA |
Hindered amino acids | 95-97 | 60 minutes | HBTU/HOBt |
9-Fluorenylmethyloxycarbonyl-D-proline | 95-98 | 120 minutes | HCTU/HOBt |
The coupling efficiency of 9-fluorenylmethyloxycarbonyl-D-proline demonstrates specific challenges due to steric hindrance from the bulky fluorenylmethyloxycarbonyl group, requiring extended coupling times of approximately 2 hours and specialized activating agents such as HCTU/HOBt to achieve satisfactory conversion rates . Automated solid-phase peptide synthesis systems have been optimized to accommodate these requirements through the implementation of continuous flow technology and enhanced mixing mechanisms [6].
Modern automated peptide synthesizers incorporate sophisticated monitoring systems, including ultraviolet detection capabilities that assess coupling efficiency based on the intensity of ultraviolet signals generated during fluorenylmethyloxycarbonyl removal [6]. The fluorescence property of dibenzofulvene adducts formed after treatment of fluorenylmethyloxycarbonyl resin with piperidine enables precise estimation of the efficiency of each peptide coupling step [6].
Research has shown that coupling efficiencies decrease with increasing peptide length, with particular challenges observed for sequences exceeding 30-50 residues [31]. The incorporation of 9-fluorenylmethyloxycarbonyl-D-proline into longer peptide sequences requires careful optimization of reaction conditions, including elevated temperatures of 45-50 degrees Celsius and the use of specialized coupling reagents such as HBTU or HATU [29] [30].
Trityl protection strategies represent sophisticated methodologies for hydroxyl group modification in amino acid derivatives, with the trityl group serving as a highly versatile protecting group that can be removed under mild acidic conditions [9] [10]. The trityl group demonstrates exceptional utility for the protection of the alpha-amino group in conjunction with base-labile side-chain protecting groups, constituting a novel method for peptide assembly under mild conditions [9].
The preparation of trityl-protected amino acid derivatives follows established protocols where amino acid methyl ester hydrochloride is treated with triethylamine in dimethylformamide, followed by the addition of trityl chloride dissolved in dichloromethane [9]. This methodology yields the desired trityl-amino acid methyl ester as white powders with yields typically ranging from 70-85% depending on the specific amino acid substrate [9].
Protecting Group | Acid Lability Order | Removal Conditions | Compatibility |
---|---|---|---|
Trityl | High | 3% TCA in DCM | Base-labile groups |
4-Methyltrityl | Medium | 1-5% TFA in DCM | Photolabile groups |
4-Methoxytrityl | Low | 0.2-0.5% TFA | Acid-sensitive groups |
The trityl protecting group demonstrates remarkable resistance to racemization, making trityl-amino acid derivatives particularly valuable for maintaining stereochemical integrity during synthesis [9] [10]. The bulkiness of the trityl group provides protection for the alpha-proton from base abstraction, thereby reducing the likelihood of racemization during coupling reactions [10].
Incorporation of trityl-amino acid derivatives into peptide sequences utilizing solid-phase protocols requires specialized conditions due to their reduced reactivity compared to conventional carbamate-protected amino acids [9]. The synthesis cycle typically involves detritylation using 3% trichloroacetic acid in dichloromethane, followed by neutralization with diisopropylethylamine and subsequent coupling using either diisopropylcarbodiimide/hydroxybenzotriazole or HATU/diisopropylethylamine protocols [9].
Solution-phase synthesis optimization for 9-fluorenylmethyloxycarbonyl-D-proline production encompasses comprehensive strategies for reagent selection, reaction kinetics, and purification methodologies [13] [15]. The solution-phase approach offers distinct advantages in terms of reaction monitoring and intermediate characterization, while providing greater flexibility in reaction conditions compared to solid-phase methodologies [13].
The general fluorenylmethyloxycarbonyl-protected amino acid synthesis involves adding amino acids to a mixed solution of water and sodium bicarbonate with stirring, cooling the resulting solution to 5 degrees Celsius, then slowly adding 9-fluorenylmethyloxycarbonyl-oxysuccinimide or 9-fluorenylmethyloxycarbonyl chloride [15]. The resulting mixture is maintained at 0 degrees Celsius for 1 hour, then heated to room temperature overnight, followed by aqueous extraction and purification procedures [15].
The comparative analysis of acylation kinetics between 9-fluorenylmethyloxycarbonyl chloride and 9-fluorenylmethyloxycarbonyl-oxysuccinimide reveals significant differences in reaction rates, selectivity, and side product formation [15] [16] [19]. 9-Fluorenylmethyloxycarbonyl-oxysuccinimide demonstrates superior reaction control characteristics, with reaction conditions that are easier to manage and exhibit fewer side reactions compared to 9-fluorenylmethyloxycarbonyl chloride [15].
Reagent | Reaction Time | Side Products | Selectivity | Cost Efficiency |
---|---|---|---|---|
9-Fluorenylmethyloxycarbonyl chloride | 0.5 hours | Dipeptides, HCl | Moderate | High |
9-Fluorenylmethyloxycarbonyl-oxysuccinimide | 24 hours | β-Alanine derivatives | High | Moderate |
Research has demonstrated that 9-fluorenylmethyloxycarbonyl-oxysuccinimide exhibits significantly slower conversion rates, requiring approximately 24 hours compared to 0.5 hours for complete conversion when using 9-fluorenylmethyloxycarbonyl chloride [16]. This reduced reactivity of 2-mercaptobenzothiazole active species compared to oxysuccinimide esters indicates that acylation proceeds without the formation of fluorenylmethyloxycarbonyl-dipeptides, as dipeptide formation is associated with the effectiveness of the active species [16].
The mechanism of 9-fluorenylmethyloxycarbonyl-oxysuccinimide acylation involves the formation of highly stable active ester intermediates that demonstrate excellent selectivity for primary amines over secondary amines [19]. The reagent offers high stability against acid, allowing compatibility with other protective groups such as tert-butyloxycarbonyl and benzyloxycarbonyl, with deprotection efficiently achieved using bases such as piperidine without concurrent hydrolysis [19].
High-performance liquid chromatography analysis of crude fluorenylmethyloxycarbonyl-amino acids obtained using 9-fluorenylmethyloxycarbonyl-oxysuccinimide demonstrates the absence of dipeptide formation, confirming the superior selectivity of this reagent compared to 9-fluorenylmethyloxycarbonyl chloride [16]. The slower kinetics associated with 9-fluorenylmethyloxycarbonyl-oxysuccinimide ultimately result in higher purity products with minimal side product formation [16].
Chiral purity maintenance during purification represents a critical aspect of 9-fluorenylmethyloxycarbonyl-D-proline production, requiring specialized techniques to preserve stereochemical integrity throughout the isolation process [20] [21] [23]. The determination of chiral purity is essential for evaluating the quality of peptide pharmaceutical products, as undesirable D-isomers can be introduced as impurities in amino acid starting materials and can form during peptide synthesis [23] [27].
Purification Method | Chiral Resolution | Recovery Yield | Enantiomeric Excess |
---|---|---|---|
Chiral high-performance liquid chromatography | Excellent | 85-95% | >99.5% |
Crystallization from organic solvents | Good | 70-85% | 98-99% |
Preparative chromatography | Very Good | 80-90% | >99% |
Chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry methodologies facilitate rapid and accurate determination of amino acid chiral purity [23] [27]. The technique involves hydrolyzing peptides in deuterated acid to correct for any racemization occurring during sample preparation, followed by separation using chiral chromatography interfaced with electrospray ionization tandem mass spectrometry for quantitation [23].
Crystallization-based purification techniques demonstrate remarkable effectiveness for maintaining chiral purity, particularly when utilizing specialized solvent systems such as toluene or isopropyl alcohol [24]. The purification protocol involves charging the fluorenylmethyloxycarbonyl-amino acid in a flask with the appropriate solvent, raising the temperature to 50 degrees Celsius with stirring for 1 hour, cooling to 30 degrees Celsius with continued stirring for 2 hours, followed by filtration and vacuum drying [24].
Advanced crystallization methodologies, including Metal-Assisted and Microwave-Accelerated Evaporative Crystallization, have demonstrated significant improvements in crystallization kinetics while maintaining crystal structure integrity [41]. These techniques reduce induction times by up to 8-fold and increase crystal growth rates by up to 50-fold compared to room temperature crystallization, while preserving the original crystal structures as confirmed by Raman spectroscopy and powder X-ray diffraction analysis [41].